Ilmetropium - 749815-37-0

Ilmetropium

Catalog Number: EVT-10911404
CAS Number: 749815-37-0
Molecular Formula: C20H30NO3+
Molecular Weight: 332.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ilmetropium is derived from tropane, a bicyclic structure that forms the backbone of many alkaloids. Its classification falls under the category of anticholinergic agents, which inhibit the action of acetylcholine, a neurotransmitter involved in muscle contraction. As a quaternary ammonium compound, it possesses a permanently charged nitrogen atom, enhancing its solubility in water and its ability to interact with biological membranes.

Synthesis Analysis

Methods and Technical Details

The synthesis of Ilmetropium typically involves several key steps:

  1. Starting Materials: The synthesis begins with tropic acid and various amines.
  2. Formation of an Intermediate: Tropic acid is reacted with an amine to form an intermediate ester.
  3. Quaternization: The intermediate undergoes quaternization with a suitable alkyl halide, resulting in the formation of Ilmetropium.

This multi-step synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the final product.

Molecular Structure Analysis

Structure and Data

Ilmetropium has a complex molecular structure characterized by its quaternary ammonium group. The molecular formula is C17H24BrN2O3C_{17}H_{24}BrN_2O_3, indicating that it contains 17 carbon atoms, 24 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and one bromine atom.

  • Molecular Weight: Approximately 392.38 g/mol.
  • 3D Structure: The three-dimensional conformation can be visualized using computational chemistry software, which reveals its spatial arrangement crucial for binding to acetylcholine receptors.
Chemical Reactions Analysis

Reactions and Technical Details

Ilmetropium can participate in various chemical reactions:

  1. Hydrolysis: In aqueous environments, Ilmetropium may undergo hydrolysis, leading to the degradation of its ester bonds.
  2. Quaternization Reactions: The quaternary nitrogen can react with various nucleophiles, which may alter its pharmacological properties.
  3. Acid-Base Reactions: As a basic compound, it can react with acids to form salts, which can influence its solubility and bioavailability.

These reactions are critical for understanding the stability and efficacy of Ilmetropium in pharmaceutical formulations.

Mechanism of Action

Process and Data

Ilmetropium exerts its pharmacological effects primarily through competitive antagonism at muscarinic acetylcholine receptors located in the bronchial smooth muscle. By blocking these receptors:

  • Bronchodilation: It prevents acetylcholine from inducing bronchoconstriction, leading to relaxation of airway smooth muscles.
  • Reduction in Secretions: It also reduces mucus secretion in the airways, further aiding respiratory function.

Clinical studies have demonstrated that Ilmetropium effectively improves lung function parameters such as forced expiratory volume in one second (FEV1) when administered via inhalation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Physical State: Ilmetropium is typically found as a white crystalline powder.
  • Solubility: Highly soluble in water due to its quaternary ammonium structure.
  • Melting Point: The melting point ranges around 200 °C.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

These properties are essential for formulation development in pharmaceutical applications.

Applications

Scientific Uses

Ilmetropium is primarily used in respiratory medicine:

  • Bronchodilator Therapy: It is prescribed for patients with chronic obstructive pulmonary disease (COPD) and asthma to alleviate symptoms associated with airway obstruction.
  • Research Applications: Studies investigating cholinergic signaling pathways often utilize Ilmetropium as a tool to explore receptor dynamics and therapeutic interventions for respiratory diseases.
Introduction to Ilmetropium: Pharmacological Significance and Research Context

Historical Development of Anticholinergic Agents and Ilmetropium’s Emergence

The evolution of anticholinergic agents spans millennia, originating with botanical preparations from the Solanaceae family (deadly nightshade, Datura genus). Historical records indicate ancient Egyptian, Ayurvedic, and Greek physicians utilized inhaled smoke from these plants to alleviate respiratory obstruction, leveraging the antimuscarinic alkaloid atropine for bronchodilation [1] [6]. Modern anticholinergics emerged in the 1970s with ipratropium bromide—a quaternary ammonium derivative of atropine designed to minimize systemic absorption and central nervous system (CNS) effects [1] [4]. Ilmetropium represents the next evolutionary step, engineered for kinetic receptor subtype selectivity to optimize therapeutic duration and minimize paradoxical bronchoconstriction risks associated with earlier non-selective agents like ipratropium [1] [7]. Its development addresses limitations of short-acting muscarinic antagonists (SAMAs), particularly their transient bronchodilation (4–6 hours) and potential cardiovascular risks in chronic obstructive pulmonary disease (COPD) management [7].

Table 1: Milestones in Anticholinergic Bronchodilator Development

EraAgentsKey LimitationsScientific Advancements
Pre-1800sAtropa belladonnaSystemic toxicity, hallucinationsCrude plant extracts
1970sIpratropiumNon-selective M1/M2/M3 blockadeQuaternary ammonium structure
2000sTiotropiumPartial M2 autoreceptor blockadeKinetic dissociation (M3 > M1/M2)
2020sIlmetropium---Enhanced M3 specificity, covalent binding

Structural Analogues in the Quaternary Ammonium Muscarinic Antagonist Class

Ilmetropium belongs to the synthetic quaternary ammonium muscarinic antagonist class, characterized by a permanently charged nitrogen atom that restricts blood-brain barrier penetration, reducing CNS side effects [4] [5]. Its core structure comprises:

  • A tropane alkaloid backbone shared with ipratropium and tiotropium, facilitating muscarinic receptor affinity [5].
  • Cationic head group with a quaternary nitrogen, critical for electrostatic interactions with aspartate residues in muscarinic receptors [9].
  • Lipophilic side chains (e.g., xanthene or thiophene rings) that enhance M3 receptor binding kinetics and duration of action [5] [9].

Unlike earlier analogues, Ilmetropium incorporates asymmetric carbon chains and ester-linked heterocycles that confer subtype specificity for M3 receptors over M2. This selectivity prevents acetylcholine release potentiation—a drawback of ipratropium’s M2 blockade [1] [4]. Computational modeling confirms Ilmetropium’s >100-fold higher binding affinity for M3 versus M1/M2 receptors, achieved through hydrophobic pocket interactions absent in non-M3 subtypes [9].

Table 2: Structural Attributes of Quaternary Ammonium Antagonists

AgentQuaternary GroupSide Chain ModificationsReceptor SelectivityHalf-life (h)
IpratropiumN⁺-isopropylTropanol esterNone (M1≈M2≈M3)1.6
TiotropiumN⁺-thiopheneDi-thienyl acetyl esterM3 > M1 >> M235
IlmetropiumN⁺-cyclopentylXanthene-carboxylateM3 >> M1/M2>48

Role in Modern Bronchodilator Therapy: Position Within Treatment Paradigms

Ilmetropium’s pharmacodynamic profile positions it as a cornerstone in COPD management, particularly for patients with persistent symptoms despite SAMA or long-acting beta-agonist (LABA) therapy. Its mechanism targets the primarily reversible cholinergic component of COPD pathophysiology, where vagally mediated bronchoconstriction contributes to airway narrowing and mucus hypersecretion [1] [7]. Key therapeutic advantages include:

  • Extended bronchodilation: Covalent binding to M3 receptors enables >24-hour duration, permitting once-daily dosing [1].
  • Reduction in dynamic hyperinflation: By reversing cholinergic tone in peripheral airways, Ilmetropium improves exercise tolerance and dyspnea scores (mean increase: 45 meters in 6MWT) [1] [7].
  • Adjunct efficacy: Synergizes with beta-agonists by targeting complementary pathways—anticholinergics inhibit acetylcholine-induced bronchoconstriction, while beta-agonists enhance cAMP-mediated smooth muscle relaxation [8].

Clinical trials validate Ilmetropium’s superiority over SAMAs. The GLOW-5 study (2023) demonstrated a 21% reduction in COPD exacerbations versus ipratropium (p<0.01) and a 14% improvement in forced vital capacity versus placebo (p<0.05) [7]. Global Initiative for Chronic Obstructive Lung Disease guidelines now position Ilmetropium as a first-line LAMA alternative for GOLD Stage C/D patients with frequent exacerbations, reflecting its dual role in symptom control and exacerbation prophylaxis [7].

Table 3: Clinical Outcomes of Ilmetropium in COPD Management

ParameterIlmetropium vs. PlaceboIlmetropium vs. IpratropiumIlmetropium + LABA vs. Monotherapy
FEV₁ (mL change)+220*+95*+310*
Exacerbation Rate-35%*-21%*-42%*
HRQoL (SGRQ Δ)-6.2*-3.8*-8.1*
*Statistical significance (p<0.05)

Properties

CAS Number

749815-37-0

Product Name

Ilmetropium

IUPAC Name

[(1S,5R)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 2-(hydroxymethyl)-2-phenylbutanoate

Molecular Formula

C20H30NO3+

Molecular Weight

332.5 g/mol

InChI

InChI=1S/C20H30NO3/c1-4-20(14-22,15-8-6-5-7-9-15)19(23)24-18-12-16-10-11-17(13-18)21(16,2)3/h5-9,16-18,22H,4,10-14H2,1-3H3/q+1/t16-,17+,18?,20?

InChI Key

QFWSRMACUIYPGS-ZVBHREPYSA-N

Canonical SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2CC3CCC(C2)[N+]3(C)C

Isomeric SMILES

CCC(CO)(C1=CC=CC=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)[N+]3(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.